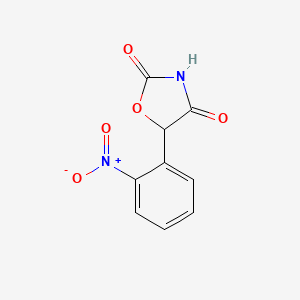

5-(2-Nitrophenyl)oxazolidine-2,4-dione

Description

Properties

Molecular Formula |

C9H6N2O5 |

|---|---|

Molecular Weight |

222.15 g/mol |

IUPAC Name |

5-(2-nitrophenyl)-1,3-oxazolidine-2,4-dione |

InChI |

InChI=1S/C9H6N2O5/c12-8-7(16-9(13)10-8)5-3-1-2-4-6(5)11(14)15/h1-4,7H,(H,10,12,13) |

InChI Key |

RYAITGRQOYVWHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2C(=O)NC(=O)O2)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Applications

5-(2-Nitrophenyl)oxazolidine-2,4-dione has demonstrated considerable antimicrobial properties, especially against Gram-positive bacteria. Its mechanism primarily involves inhibiting bacterial protein synthesis by binding to the 50S subunit of the ribosome, similar to other oxazolidinones.

Efficacy Against Resistant Strains

Research indicates that this compound is effective against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. The minimal inhibitory concentration (MIC) for some derivatives has been reported as low as 0.016 μg/mL, showcasing its potential as a lead compound for developing new antimicrobials .

Broader Spectrum Activity

In addition to its activity against Staphylococcus aureus, studies have shown promising results against other Gram-positive pathogens such as Enterococcus faecalis and Bacillus subtilis. The broad-spectrum efficacy highlights the compound's potential in treating various bacterial infections .

Anticancer Activity

The anticancer properties of this compound have also been a focus of research. Studies indicate that it can induce apoptosis in cancer cell lines, particularly lung cancer cells (A549).

Comparative Studies

In comparative studies with standard chemotherapeutic agents like cisplatin, this compound exhibited notable cytotoxicity against cancer cells while demonstrating minimal toxicity towards normal cells . This selectivity is crucial for developing safer cancer therapies.

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of appropriate carbamates with 2-hydroxycarboxylic acid esters under controlled conditions to yield high-purity products . Understanding the synthesis pathway is essential for optimizing yields and developing derivatives with enhanced biological activity.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Chemical Reactions Analysis

Synthetic Routes

5-(2-Nitrophenyl)oxazolidine-2,4-dione is synthesized via carbamate cyclization or multicomponent reactions involving CO₂.

Key Methods:

-

Carbamate Cyclization (Patent ):

Reaction of 2-hydroxycarboxylic acid esters with carbamates (e.g., phenyl carbamates) under thermal conditions (80–250°C) yields oxazolidine-2,4-diones. For example:Yields for analogs (e.g., 3-(3,5-dichlorophenyl)-5-methyl-5-vinyl derivatives) reach 88% under optimized conditions .

-

CO₂-Incorporated Cyclization (Source ):

Copper-catalyzed cyclization of bromoacrylic acids with aromatic amines under CO₂ atmosphere forms oxazolidinediones. For example:This method operates at 25–80°C with 0.1 MPa CO₂ , avoiding harsh bases .

Substitution Reactions

The 2-nitrophenyl group directs electrophilic aromatic substitution (EAS) and participates in nucleophilic displacement .

Observed Transformations:

-

Amination (Source ):

In soil and water, the 2-nitrophenyl group undergoes reductive amination to form 3-[(2-nitrophenyl)amino] derivatives (e.g., IN-MN467) . -

Nucleophilic Attack :

The oxazolidine ring’s carbonyl groups react with nucleophiles (e.g., amines, alcohols). For example, in ergot alkaloid analogs, N,O-acyl transfer forms tetrahedral intermediates (Source ):

Ring-Opening Reactions

The oxazolidine ring is susceptible to hydrolysis or nucleophilic ring-opening.

Hydrolysis (Source ):

Under acidic or basic conditions, the ring opens to form carboxylic acid derivatives :

Kinetic studies on analogs show pH-dependent rates , with faster degradation in alkaline media .

Nucleophilic Ring-Opening (Source ):

Primary amines (e.g., benzylamine) attack the carbonyl, yielding urea derivatives :

Reduction Reactions

The nitro group is reduced to an amine, altering reactivity.

Catalytic Hydrogenation (Analog Data ):

Using Pd/C or Raney Ni under H₂, the 2-nitrophenyl group converts to 2-aminophenyl :

This product can undergo further acylation or diazotization .

Comparative Reactivity Table

Stability and Degradation

Comparison with Similar Compounds

Heterocycle Core Variations

Oxazolidine-2,4-dione vs. Thiazolidine-2,4-dione :

- Oxazolidine contains an oxygen atom in the heterocycle, while thiazolidine incorporates sulfur. This difference alters electronic properties (e.g., polarity, hydrogen-bonding capacity) and metabolic stability. For example, thiazolidine derivatives like 5-[(2-nitrophenyl)methylidene]thiazolidine-2,4-dione (CAS 36140-65-5) exhibit antidiabetic and enzyme inhibitory activities , whereas oxazolidine analogs may display distinct pharmacological profiles due to reduced lipophilicity from the oxygen atom .

- Example : Thiazolidine-2,4-dione derivatives in showed soybean lipoxygenase (LOX) inhibition (IC₅₀: 3.52–7.46 µM), with activity dependent on substituents like hydroxy or indole groups. Oxazolidine derivatives with nitro groups may exhibit different binding affinities due to altered electronic interactions .

- Oxazolidine-2,4-dione vs. These compounds demonstrated cardiovascular effects in rats, suggesting that core heteroatom composition critically influences biological targets .

Substituent Effects

Nitro Group Position :

- The ortho -nitro group in 5-(2-nitrophenyl)oxazolidine-2,4-dione introduces steric hindrance and strong electron-withdrawing effects, contrasting with para -substituted analogs like 3-(4-nitrophenyl)-5-(4-methylbenzylidene)oxazolidine-2,4-dione (S17.5, ). Para-substitution often allows for better planar alignment with biological targets, while ortho-substitution may hinder binding .

- Physical Properties : Para-nitro derivatives (e.g., S17.5) melt at 205–207°C , whereas ortho-nitro analogs may exhibit lower melting points due to reduced crystallinity.

- Methoxy vs. Nitro Groups: Methoxy-substituted oxazolidine-2,4-diones (e.g., 5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione, ) demonstrate electron-donating effects, enhancing resonance stabilization.

Preparation Methods

Reaction Mechanism and General Protocol

Carbamates of the form R¹–NH–COOR⁴ react with 2-hydroxycarboxylic acid esters (R²R³C(OH)COOR⁵ ) at 80–250°C, often in the presence of catalysts such as tributylamine or metal salts. The reaction proceeds via nucleophilic attack of the carbamate nitrogen on the ester carbonyl, followed by cyclization and elimination of alcohol (R⁴OH and R⁵OH). For 5-(2-Nitrophenyl)oxazolidine-2,4-dione, the carbamate precursor N-(2-nitrophenyl)carbamate must first be synthesized, typically via:

-

Isocyanate route : Reaction of 2-nitroaniline with phosgene to form 2-nitrophenyl isocyanate, followed by alcohol addition.

-

Carbamic acid chloride route : Chlorination of 2-nitroaniline-derived carbamic acid with thionyl chloride.

The resulting carbamate is then condensed with a 2-hydroxycarboxylic acid ester (e.g., ethyl 2-hydroxyisobutyrate) under reflux in toluene or xylene. Tributylamine (0.05–0.1 eq) accelerates the reaction, achieving yields up to 88% for analogous compounds.

Optimization Parameters

-

Catalysts : Tributylamine outperforms metal-based catalysts (e.g., cobalt chloride) in minimizing side reactions.

-

Solvents : Toluene is preferred due to its azeotropic removal of alcohols, driving the reaction to completion.

-

Temperature : 150–200°C balances reaction rate and decomposition risks.

Table 1 : Catalytic Efficiency in Carbamate-Based Synthesis

| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Tributylamine | 88 | 95 | 2 |

| Cobalt-II chloride | 76 | 88 | 3 |

| None | 73 | 82 | 5 |

Mandelate-Urea Cyclization

An alternative route, adapted from Dvornik’s work, involves condensing ethyl mandelate derivatives with urea or guanidine nitrate. For 5-(2-Nitrophenyl) substitution, ethyl 2-nitrobenzoyloxy acetate serves as the mandelate analog.

Stepwise Synthesis

-

Esterification : 2-Nitrobenzoyl chloride reacts with ethyl glycolate to form ethyl 2-nitrobenzoyloxy acetate.

-

Cyclization : The ester is treated with urea in ethanol under reflux, forming the 2-imino intermediate.

-

Hydrolysis : Acidic hydrolysis (e.g., HCl) converts the imino group to the dione.

This method yields this compound in ~70% overall yield, with purity >90% after recrystallization.

Critical Considerations

-

Urea vs. Guanidine : Guanidine nitrate increases cyclization efficiency but requires stringent pH control.

-

Solvent Choice : Ethanol ensures solubility of intermediates, while dioxane improves reaction homogeneity.

Knoevenagel Condensation Approach

Though primarily applied to thiazolidine-2,4-diones, Knoevenagel condensation can be adapted for oxazolidine systems. Here, 2-nitrobenzaldehyde reacts with a preformed oxazolidine-2,4-dione enolate.

Protocol Overview

-

Enolate Generation : Deprotonation of oxazolidine-2,4-dione using KOH in ethanol.

-

Condensation : Addition of 2-nitrobenzaldehyde at 60–80°C, forming the styryl-linked product.

-

Isomerization : Thermal or photochemical isomerization ensures (Z)-configuration dominance.

Table 2 : Knoevenagel Reaction Optimization

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KOH | Ethanol | 70 | 65 |

| DBU | DMF | 100 | 78 |

| Piperidine | Toluene | 90 | 72 |

Comparative Analysis of Methods

Table 3 : Method Comparison for this compound

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Carbamate Condensation | 88 | 95 | High | Moderate |

| Mandelate-Urea | 70 | 90 | Moderate | Low |

| Knoevenagel Condensation | 78 | 88 | Low | High |

Q & A

Q. What are the established synthetic routes for 5-(2-nitrophenyl)oxazolidine-2,4-dione?

Methodological Answer: The synthesis typically involves condensation reactions between α-hydroxy esters or aldehydes and substituted ureas. Key steps include:

- Condensation with α-hydroxy esters : React urea with ethyl mandelate (for 5-phenyl derivatives) or ethyl α-hydroxybutyrate (for 5-alkyl derivatives) using sodium ethoxide in ethanol under reflux (12–15 hours) .

- Reductive cyclization : For nitro-substituted derivatives, reduce intermediates like 5-(nitrophenylmethylene)oxazolidine-2,4-dione using H₂ over a palladium catalyst or cyclohexene in polar solvents (DMF, DMSO) .

- Acid-mediated coupling : Under acidic conditions, coupling nitroaryl precursors with oxazolidinedione scaffolds can yield the target compound, as demonstrated in divergent ynamide reactivity studies .

Q. Table 1: Comparison of Synthetic Conditions

Q. How to characterize this compound using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR : Key diagnostic signals include:

- X-ray crystallography : Resolve the Z/E configuration of substituents (e.g., benzylidene groups) using single-crystal diffraction, as shown in studies of analogous oxazolidinediones .

- Mass spectrometry : Confirm molecular weight (e.g., m/z 263.05 for C₉H₆N₂O₅) and fragmentation patterns using ESI-MS or MALDI-TOF .

Q. What solvents and catalysts are optimal for condensation reactions involving oxazolidine-2,4-dione derivatives?

Methodological Answer:

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for condensations, while ethanol or 2-methoxyethanol is preferred for reductive steps .

- Catalysts : Sodium hydride (NaH) or potassium hydride (KH) in DMF efficiently promotes alkylation of oxazolidinedione intermediates .

- Base selection : Sodium ethoxide (NaOEt) in ethanol is critical for urea-ester condensations, with yields improving under anhydrous conditions .

Advanced Research Questions

Q. How to design analogs of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, F) at the phenyl ring to modulate electronic effects. For example, 5-(4-chlorophenyl) analogs showed enhanced stability in alkaline conditions .

- Heterocyclic replacements : Replace the nitrophenyl group with thiophene or furan derivatives to study π-π stacking interactions, as demonstrated in thiazolidinedione-based antiviral agents .

- Stereochemical control : Synthesize Z/E isomers via controlled reaction temperatures (e.g., 0°C for Z-isomer predominance) and confirm configurations using NOESY NMR .

Q. Table 2: SAR Insights from Analogous Compounds

Q. What strategies resolve contradictions in reaction yields under varying synthetic conditions?

Methodological Answer:

- pH optimization : Alkaline conditions (pH >10) favor oxazolidinedione formation but may hydrolyze labile intermediates. Use buffered systems (e.g., phosphate buffer) to stabilize reactive species .

- Temperature control : High temperatures (>100°C) accelerate side reactions (e.g., decarboxylation). Employ microwave-assisted synthesis at 60–80°C for improved selectivity .

- Catalyst screening : Transition from homogeneous (Pd/C) to heterogeneous catalysts (e.g., Ni nanoparticles) can enhance reproducibility in hydrogenation steps .

Q. How to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Antimicrobial assays : Test against Candida albicans using broth microdilution (CLSI M27-A3 guidelines), with itraconazole as a positive control .

- Enzyme inhibition : Assess binding to hepatitis B virus polymerase via molecular docking (AutoDock Vina) and validate with SPR-based kinetic studies .

- Cytotoxicity profiling : Use MTT assays on HepG2 cells, comparing IC₅₀ values against structurally related thiazolidinediones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.